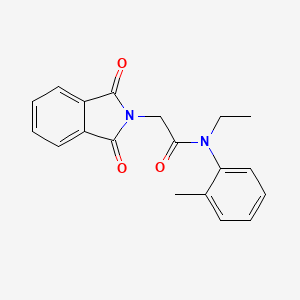

![molecular formula C17H18N2O5 B5561151 2,5-dimethoxybenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B5561151.png)

2,5-dimethoxybenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related methoxybenzaldehyde oxime derivatives, including 2,5-dimethoxybenzaldehyde oxime, involves the arrangement of methoxy groups and hydrogen atoms of the oxime unit in specific configurations, influencing their chemical behavior and reactivity. These compounds demonstrate various hydrogen-bonding patterns that are crucial for their structural and functional properties (Gomes et al., 2018).

Molecular Structure Analysis

The molecular structure of 2,5-dimethoxybenzaldehyde oxime derivatives is characterized by their specific conformations and hydrogen-bonding patterns, as revealed through crystallographic studies. These structures exhibit s-trans arrangements in 2,5-dimethoxybenzaldehyde oxime, different from the s-cis found in other related compounds. Such structural variations significantly affect their chemical and physical properties (Gomes et al., 2018).

Chemical Reactions and Properties

2,5-Dimethoxybenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime participates in various chemical reactions, showcasing its reactivity towards different reagents. Studies on similar compounds highlight the engagement of the carbonyl group as an acceptor in C-H···O hydrogen bonds, indicating potential reactivity patterns for the compound (Karger et al., 1999).

Physical Properties Analysis

The physical properties of 2,5-dimethoxybenzaldehyde oxime derivatives, such as crystal structures and hydrogen-bonding patterns, play a significant role in determining their stability and reactivity. These properties are essential for understanding the compound's behavior in different environments and conditions (Gomes et al., 2018).

Chemical Properties Analysis

The chemical properties of 2,5-dimethoxybenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime, including its reactivity and interaction with various reagents, are influenced by its molecular structure. The specific arrangement of methoxy groups and the oxime unit contribute to its unique chemical behavior, which is crucial for its applications in scientific research (Gomes et al., 2018).

Scientific Research Applications

Crystallography and Molecular Structure

One notable application of 2,5-dimethoxybenzaldehyde derivatives is in the field of crystallography, where these compounds facilitate the study of molecular structures and hydrogen-bonding patterns. Gomes et al. (2018) elucidated the crystal structures of four methoxybenzaldehyde oxime derivatives, including 2,5-dimethoxybenzaldehyde oxime. Their study highlighted different conformations and hydrogen-bonding patterns, revealing the s-trans arrangement of the 2-methoxy group and the oxime unit's H atom in 2,5-dimethoxybenzaldehyde oxime. This research provides valuable insights into the molecular arrangements and interactions, contributing significantly to the understanding of structural chemistry (Gomes, L., de Souza, M. D., Da Costa, C. F., Wardell, J., & Low, J. N., 2018).

Catalysis and Chemical Reactions

In catalysis, 2,5-dimethoxybenzaldehyde derivatives have been applied as catalysts or intermediates in various chemical reactions. Hazra et al. (2015) demonstrated the use of sulfonated Schiff base copper(II) complexes, derived from reactions involving methoxybenzaldehyde compounds, as efficient and selective catalysts in alcohol oxidation. These complexes facilitated the homogeneous peroxidative oxidation of primary and secondary alcohols, showcasing the derivative's potential in enhancing catalytic processes (Hazra, S., Martins, L., Silva, M., & Pombeiro, A., 2015).

Safety and Hazards

Future Directions

properties

IUPAC Name |

[(E)-(2,5-dimethoxyphenyl)methylideneamino] N-(4-methoxyphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5/c1-21-14-6-4-13(5-7-14)19-17(20)24-18-11-12-10-15(22-2)8-9-16(12)23-3/h4-11H,1-3H3,(H,19,20)/b18-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPHMXHIMXBXIT-WOJGMQOQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)ON=CC2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)O/N=C/C2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(E)-(2,5-dimethoxyphenyl)methylideneamino] N-(4-methoxyphenyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5561079.png)

![8-[2-(benzyloxy)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561087.png)

![{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5561091.png)

![3-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5561114.png)

![1-(3-chlorophenyl)-4-[3-(3-thienyl)propanoyl]-2-piperazinone](/img/structure/B5561126.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methoxybenzamide](/img/structure/B5561138.png)

![3-{[(3,4-dimethylphenyl)thio]methyl}benzoic acid](/img/structure/B5561159.png)

![8-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561162.png)

![N-[1-methyl-2-(4-methyl-1-piperidinyl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5561167.png)

![6-(2-chlorophenyl)-N-(2-fluoroethyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5561175.png)